molecular formula C16H30O4 B1319199 12-(Tert-butoxy)-12-oxododecanoic acid CAS No. 234081-98-2

12-(Tert-butoxy)-12-oxododecanoic acid

Cat. No.: B1319199
CAS No.: 234081-98-2
M. Wt: 286.41 g/mol
InChI Key: QFGCFKJIPBRJGM-UHFFFAOYSA-N
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Description

12-(Tert-butoxy)-12-oxododecanoic acid is an organic compound characterized by the presence of a tert-butoxy group attached to the 12th carbon of a dodecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-(tert-butoxy)-12-oxododecanoic acid typically involves the tert-butylation of dodecanoic acid derivatives. One common method includes the reaction of dodecanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. This reaction proceeds under mild conditions and yields the desired tert-butyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of bis(trifluoromethanesulfonyl)imide as a catalyst has been reported to enhance the efficiency of the tert-butylation process .

Chemical Reactions Analysis

Types of Reactions: 12-(Tert-butoxy)-12-oxododecanoic acid undergoes various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the tert-butoxy group to a hydroxyl group.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include ketones, alcohols, and substituted dodecanoic acid derivatives, depending on the specific reaction conditions .

Scientific Research Applications

12-(Tert-butoxy)-12-oxododecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 12-(tert-butoxy)-12-oxododecanoic acid involves its ability to act as a protecting group in organic synthesis. The tert-butoxy group provides steric hindrance, protecting sensitive functional groups from unwanted reactions. This protection is particularly useful in multi-step synthesis processes where selective deprotection is required .

Comparison with Similar Compounds

Uniqueness: 12-(Tert-butoxy)-12-oxododecanoic acid is unique due to its specific chain length and the position of the tert-butoxy group. This structural specificity allows for targeted applications in organic synthesis and industrial processes, distinguishing it from other tert-butoxy-containing compounds.

Properties

IUPAC Name

12-[(2-methylpropan-2-yl)oxy]-12-oxododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O4/c1-16(2,3)20-15(19)13-11-9-7-5-4-6-8-10-12-14(17)18/h4-13H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGCFKJIPBRJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291083
Record name 1-(1,1-Dimethylethyl) dodecanedioate
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Molecular Weight

286.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234081-98-2
Record name 1-(1,1-Dimethylethyl) dodecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234081-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) dodecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-(tert-butoxy)-12-oxododecanoic acid
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